molecular formula C9H8ClF3O B1451412 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 348-84-5

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1451412
CAS No.: 348-84-5
M. Wt: 224.61 g/mol
InChI Key: RMFUMJOARZCIFY-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8ClF3O and a molecular weight of 224.61 g/mol . It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly impact the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall bioavailability and activity within the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity and function of this compound are influenced by its subcellular localization, as it interacts with various biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Different alcohols or hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its reactivity and stability. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of an alcohol.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol.

    1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroethanol: Contains similar functional groups but with a different carbon backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFUMJOARZCIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661315
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-84-5
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 348-84-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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